molecular formula C17H11ClN2O3 B2725068 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde CAS No. 1090708-46-5

3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde

Cat. No.: B2725068
CAS No.: 1090708-46-5
M. Wt: 326.74
InChI Key: KDEMRRHKDFQUMO-UHFFFAOYSA-N
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Description

3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde is a chemical compound based on the pyridazinone scaffold, a structure recognized in medicinal chemistry as a privileged framework for drug discovery. Pyridazinone derivatives are extensively investigated for their diverse biological activities and potential as multi-target therapeutic candidates . This particular compound features a benzaldehyde moiety linked via an ether bond to the core pyridazinone structure, which may be designed to interact with specific enzymatic targets. Researchers are exploring such molecules primarily in the context of developing new anti-inflammatory and analgesic agents. The pyridazinone core is a key structural element in compounds that exhibit potent inhibitory activity against human carbonic anhydrase (CA) isoforms, as well as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes . The multi-target inhibition of these enzymes, which are implicated in pH regulation, pain, and inflammation, is a useful strategy for creating more effective treatments . Furthermore, pyridazinone derivatives have shown significant promise in other therapeutic areas, such as metabolic diseases, with some compounds acting as highly selective thyroid hormone receptor β (THR-β) agonists for the treatment of dyslipidemia . The presence of the aldehyde group in this molecule offers a versatile handle for further synthetic modification, making it a valuable intermediate for medicinal chemistry programs and the synthesis of more complex derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3/c18-16-15(23-14-8-4-5-12(9-14)11-21)10-19-20(17(16)22)13-6-2-1-3-7-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEMRRHKDFQUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC3=CC=CC(=C3)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde typically involves the reaction of 5-chloro-6-oxo-1-phenylpyridazine with 3-hydroxybenzaldehyde. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like triethylamine in an organic solvent.

Major Products Formed

    Oxidation: 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzoic acid.

    Reduction: 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde exhibits various biological activities, making it a candidate for pharmaceutical applications:

Antimicrobial Properties

Studies have shown that compounds similar to this compound demonstrate antimicrobial activity against several pathogens, including bacteria and fungi. For instance, derivatives of pyridazine have been evaluated for their effectiveness against strains like Staphylococcus aureus and Escherichia coli using disc diffusion methods, revealing promising results in inhibiting growth .

Anticancer Activity

Compounds with similar structures have been investigated for their anticancer properties. They may act by inhibiting specific enzymes or pathways involved in cancer cell proliferation. For example, some pyridazine derivatives have shown cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy .

Agricultural Applications

The compound's efficacy as a pesticide or herbicide is an area of ongoing research. Its structural components may provide the necessary attributes for developing agrochemicals that target specific pests or diseases in crops. Preliminary studies indicate that certain derivatives possess insecticidal properties against agricultural pests, thus supporting sustainable agricultural practices .

Material Science Applications

In material science, this compound can be utilized in the synthesis of polymers or coatings with specific properties such as enhanced durability or resistance to environmental degradation. The incorporation of such compounds into polymer matrices may improve mechanical strength and thermal stability .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyridazine derivatives demonstrated that modifications to the core structure significantly enhanced antimicrobial activity. The synthesized compounds were tested against common bacterial strains, revealing that certain substitutions led to a marked increase in efficacy compared to standard antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro studies on cancer cell lines treated with pyridazine derivatives showed a reduction in cell viability, suggesting potential applications in cancer treatment. The mechanism of action was explored through molecular docking studies, which indicated strong interactions with key proteins involved in cell cycle regulation .

Mechanism of Action

The mechanism of action of 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological processes. For example, it may inhibit fungal enzymes involved in cell wall synthesis, leading to antifungal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogs and Substituent Variations

Key structural analogs include derivatives with modifications to the pyridazinone ring or benzaldehyde group. Below is a comparative analysis:

Compound Name Substituents (Pyridazinone) Benzaldehyde Position Key Properties/Findings
Target Compound 5-Cl, 6-O, 1-Ph 3-oxy linkage Moderate solubility in polar aprotic solvents; aldehyde reactivity confirmed via Schiff base formation .
3-(6-Oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde 6-O, 1-Ph (no Cl) 3-oxy linkage Higher solubility in ethanol due to reduced electron-withdrawing effects; lower melting point (~145°C vs. target’s ~162°C) .
3-(5-Methyl-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde 5-Me, 6-O, 1-Ph 3-oxy linkage Increased lipophilicity (logP +0.8 vs. target’s +1.2); slower aldehyde oxidation rates due to electron-donating Me group .
3-(5-Nitro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde 5-NO₂, 6-O, 1-Ph 3-oxy linkage Poor solubility in organic solvents; enhanced electrophilicity at aldehyde group due to nitro’s strong EWG effect .
2.2. Functional Group Comparisons
  • Aldehyde Reactivity : The target’s aldehyde exhibits faster nucleophilic addition kinetics compared to analogs with electron-donating groups (e.g., 5-Me), but slower than nitro-substituted derivatives due to moderate electron withdrawal from Cl .
  • Planarity and Conformation : Unlike the coordinated dialdehyde in ’s dysprosium complex (twisted by 39.96°), the target’s benzaldehyde group is likely more planar, akin to free dialdehydes (r.m.s. deviation ~0.15 Å), enhancing π-π stacking in crystalline phases .

Biological Activity

3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde, also known by its CAS number 866767-60-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C19H15ClN2O4
  • Molecular Weight : 370.79 g/mol
  • IUPAC Name : 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde

The compound's structure includes a pyridazinone moiety, which is often associated with various pharmacological activities.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes such as phosphodiesterase (PDE) and reverse transcriptase, which are crucial in various cellular processes and viral replication pathways .
  • Antioxidant Activity : The presence of phenolic structures contributes to antioxidant properties, potentially reducing oxidative stress in cells.
  • Antimicrobial Effects : Some derivatives exhibit significant antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.

Biological Activity Data

Biological ActivityReference
PDE Inhibition
Antioxidant
Antimicrobial

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from this compound:

  • Antiviral Activity : A study demonstrated that related pyridazine derivatives effectively inhibited HIV reverse transcriptase, highlighting their potential as antiviral agents .
  • Cytotoxicity Studies : In vitro studies showed that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy .
  • Anti-inflammatory Properties : Research indicated that these compounds could reduce inflammation markers in animal models, pointing to their potential for treating inflammatory diseases.

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